7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

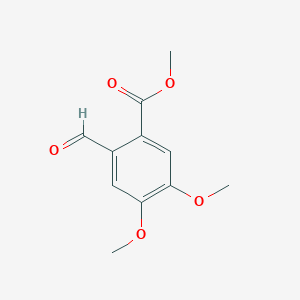

7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C12H15Br . It has an average mass of 239.152 Da and a monoisotopic mass of 238.035706 Da .

Molecular Structure Analysis

The molecular structure of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene consists of a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The compound “7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene” could potentially be used in the synthesis of these imidazoles.

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The compound could potentially be used in the synthesis of indole derivatives.

Coal Liquefaction

The compound is used in coal liquefaction . This process converts coal into liquid hydrocarbons: liquid fuels and petrochemicals. This is particularly important as we seek alternatives to crude oil.

Paints and Waxes

It is used as an alternative to turpentine in paints and waxes . This suggests its potential use in the production of various types of paints and waxes, providing a possible eco-friendly alternative to traditional materials.

Dye-Sensitized Solar Cells (DSSCs)

The compound could potentially be used in the production of dye-sensitized solar cells (DSSCs) . DSSCs are a type of thin film solar cell that are known for their easy fabrication and low production costs.

Organic Field-Effect Transistors

The compound could potentially be used in the production of organic field-effect transistors . These are a type of field-effect transistor using an organic semiconductor in its channel. They are used in a variety of applications, including display technology, computer peripherals, and biomedicine.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Bromine", "Methylmagnesium bromide", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Sodium bicarbonate", "Magnesium", "Iodine" ], "Reaction": [ "Step 1: Bromination of 1,2,3,4-tetrahydronaphthalene with bromine in the presence of a catalyst such as iron or aluminum chloride to yield 7-bromo-1,2,3,4-tetrahydronaphthalene.", "Step 2: Alkylation of the brominated product with methylmagnesium bromide in diethyl ether to form 7-bromo-1-methyl-1,2,3,4-tetrahydronaphthalene.", "Step 3: Oxidation of the methyl group using sodium hydroxide and hydrogen peroxide to yield 7-bromo-1-carboxylic acid-1,2,3,4-tetrahydronaphthalene.", "Step 4: Reduction of the carboxylic acid group using hydrogen and a palladium catalyst to form 7-bromo-1-alcohol-1,2,3,4-tetrahydronaphthalene.", "Step 5: Conversion of the alcohol group to a bromide using hydrobromic acid.", "Step 6: Alkylation of the brominated product with methylmagnesium bromide in diethyl ether to form 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene.", "Step 7: Purification of the final product using sodium sulfate and sodium bicarbonate to remove impurities." ] } | |

CAS RN |

98453-58-8 |

Molecular Formula |

C12H15Br |

Molecular Weight |

239.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.